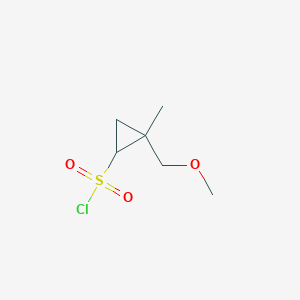
2-(Methoxymethyl)-2-methylcyclopropane-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Methoxymethyl)-2-methylcyclopropane-1-sulfonyl chloride is an organic compound that features a cyclopropane ring substituted with a methoxymethyl group and a sulfonyl chloride group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methoxymethyl)-2-methylcyclopropane-1-sulfonyl chloride typically involves the reaction of 2-methylcyclopropane-1-sulfonyl chloride with methoxymethyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as N,N-diisopropylethylamine (DIPEA) in a solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Methoxymethyl)-2-methylcyclopropane-1-sulfonyl chloride can undergo various types of chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines or alcohols.
Oxidation and reduction: The compound can participate in redox reactions, although specific conditions and reagents would be required.
Common Reagents and Conditions
Common reagents for these reactions include bases like DIPEA, nucleophiles such as amines, and oxidizing or reducing agents depending on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative .
Wissenschaftliche Forschungsanwendungen
2-(Methoxymethyl)-2-methylcyclopropane-1-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(Methoxymethyl)-2-methylcyclopropane-1-sulfonyl chloride involves its reactivity towards nucleophiles and its ability to form stable intermediates. The sulfonyl chloride group is highly reactive, allowing for the formation of various derivatives through nucleophilic substitution .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chloromethyl methyl ether: Similar in structure but lacks the cyclopropane ring and sulfonyl chloride group.
Methoxymethyl chloride: Contains the methoxymethyl group but differs in other structural aspects.
Uniqueness
2-(Methoxymethyl)-2-methylcyclopropane-1-sulfonyl chloride is unique due to its combination of a cyclopropane ring, methoxymethyl group, and sulfonyl chloride group.
Eigenschaften
Molekularformel |
C6H11ClO3S |
|---|---|
Molekulargewicht |
198.67 g/mol |
IUPAC-Name |
2-(methoxymethyl)-2-methylcyclopropane-1-sulfonyl chloride |
InChI |
InChI=1S/C6H11ClO3S/c1-6(4-10-2)3-5(6)11(7,8)9/h5H,3-4H2,1-2H3 |
InChI-Schlüssel |
XAVIZAPQTQAPKK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC1S(=O)(=O)Cl)COC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


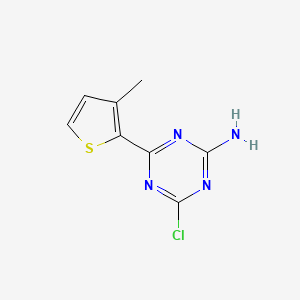
![4-[2-(2-Aminoethoxy)ethoxy]-6-methyl-2H-pyran-2-one](/img/structure/B13175719.png)
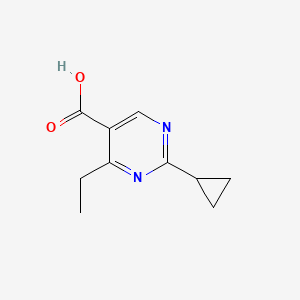
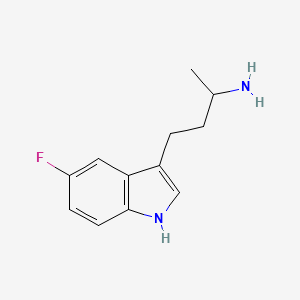


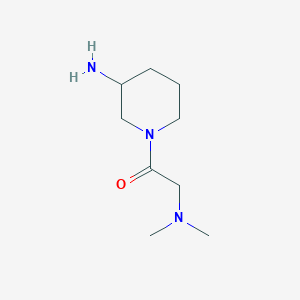

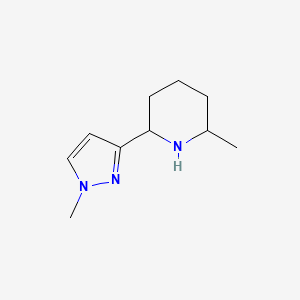
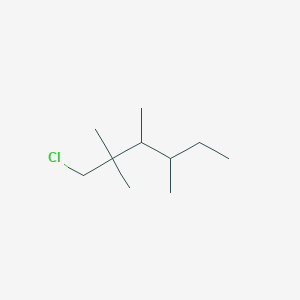
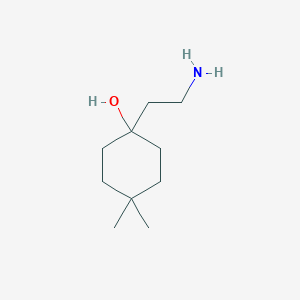
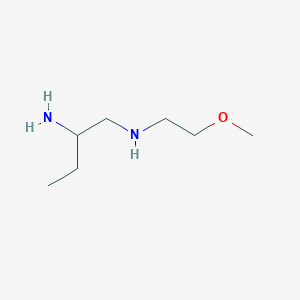
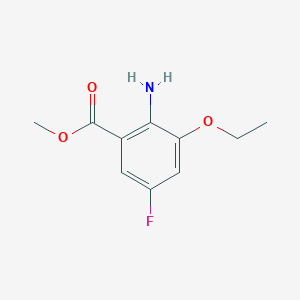
![octahydro-1H-pyrazino[1,2-a]piperazine-3,4-dione](/img/structure/B13175782.png)
